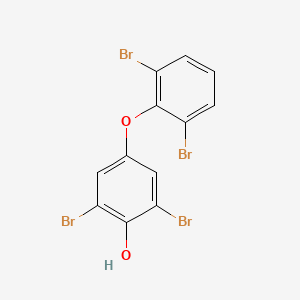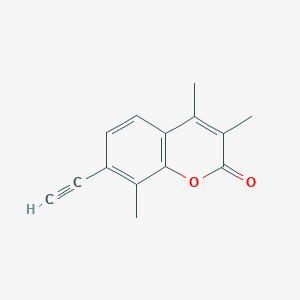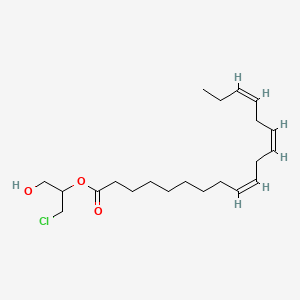
rac 2-Linolenoyl-3-chloropropanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac 2-Linolenoyl-3-chloropropanediol involves the esterification of 3-chloro-1,2-propanediol with linolenic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods:
化学反应分析
Types of Reactions: rac 2-Linolenoyl-3-chloropropanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
rac 2-Linolenoyl-3-chloropropanediol is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions, modifications, and functions. The compound’s unique structure allows it to be used in various assays and experiments to elucidate protein behavior and interactions .
作用机制
The mechanism of action of rac 2-Linolenoyl-3-chloropropanediol involves its interaction with specific proteins and enzymes in proteomics research. The compound can form covalent bonds with target proteins, allowing researchers to study protein modifications and interactions. The molecular targets and pathways involved depend on the specific proteins being studied .
相似化合物的比较
- rac 2-Linoleoyl-3-chloropropanediol
- 1,2-Dilinolenoyl-3-chloropropanediol
- rac 1-Linolenoyl-3-chloropropanediol-d5
Comparison: rac 2-Linolenoyl-3-chloropropanediol is unique due to its specific esterification of linolenic acid with 3-chloro-1,2-propanediol. This unique structure allows it to be used in specific proteomics applications that other similar compounds may not be suitable for .
属性
分子式 |
C21H35ClO3 |
|---|---|
分子量 |
371.0 g/mol |
IUPAC 名称 |
(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H35ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h3-4,6-7,9-10,20,23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- |
InChI 键 |
YAOHGBOXDTYIHW-PDBXOOCHSA-N |
手性 SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC(CO)CCl |
规范 SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


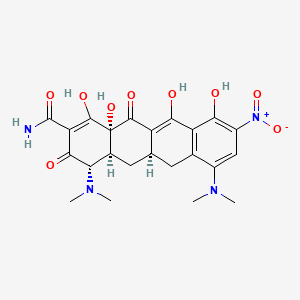
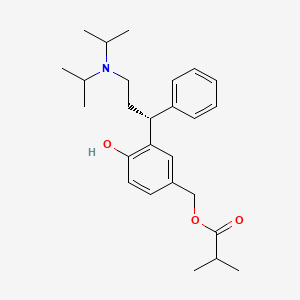
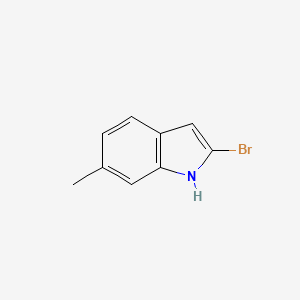
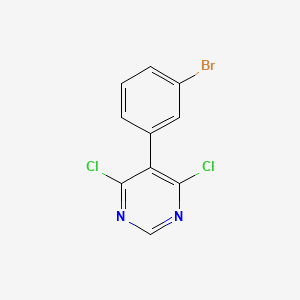
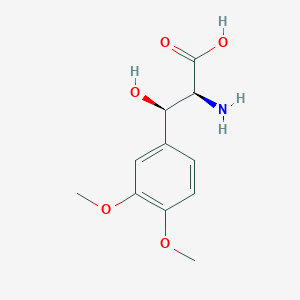
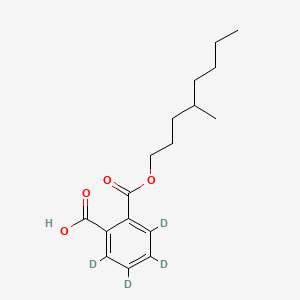
![Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate](/img/structure/B13437481.png)
![(R)-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine](/img/structure/B13437483.png)

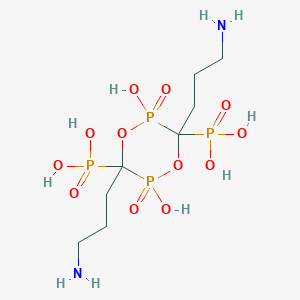
![2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)](/img/structure/B13437503.png)
![5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13437511.png)
